(4-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride
Overview
Description
(4-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C8H10Cl2F3N2O. It is known for its unique trifluoromethoxy group, which imparts distinct chemical properties. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-(Trifluoromethoxy)benzaldehyde+Hydrazine hydrateHCl[4-(Trifluoromethoxy)phenyl]methylhydrazine dihydrochloride
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)phenylhydrazine hydrochloride
- 4-(Trifluoromethoxy)benzaldehyde
- 4-(Trifluoromethoxy)phenylacetic acid
Uniqueness
(4-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride is unique due to its specific trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where these properties are desirable.
Properties
IUPAC Name |
[4-(trifluoromethoxy)phenyl]methylhydrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O.2ClH/c9-8(10,11)14-7-3-1-6(2-4-7)5-13-12;;/h1-4,13H,5,12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAPPDCMQWIJJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNN)OC(F)(F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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